4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole and pyrrolidinone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole core is then alkylated with 2-bromoprop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: This involves the reaction of the alkylated benzodiazole with 4-methylphenylacetic acid under cyclization conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine atom and the benzodiazole ring may play crucial roles in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
- 4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one
Uniqueness
4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-14-7-9-17(10-8-14)24-13-16(11-20(24)26)21-23-18-5-3-4-6-19(18)25(21)12-15(2)22/h3-10,16H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKITTDUQHUJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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